N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide

17β-HSD1 Estrogen-dependent disease Breast cancer

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide (CAS: 1797616-18-2) is a synthetic, non-steroidal benzamide derivative developed as a dual inhibitor of 17β-hydroxysteroid dehydrogenase types 1 and 2 (17β-HSD1 and 17β-HSD2). It belongs to a class of compounds investigated by ElexoPharm GmbH for the treatment of hormone-dependent diseases and osteoporosis by modulating local estradiol (E2) and testosterone levels.

Molecular Formula C18H20FNO5
Molecular Weight 349.358
CAS No. 1797616-18-2
Cat. No. B2429255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide
CAS1797616-18-2
Molecular FormulaC18H20FNO5
Molecular Weight349.358
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)F)O)OC
InChIInChI=1S/C18H20FNO5/c1-23-15-6-5-12(8-13(15)19)18(22)20-10-14(21)11-4-7-16(24-2)17(9-11)25-3/h4-9,14,21H,10H2,1-3H3,(H,20,22)
InChIKeyBABDJGYTOHTRCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide: A Dual 17β-HSD1/2 Inhibitor for Targeted Endocrine Therapy Research


N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide (CAS: 1797616-18-2) is a synthetic, non-steroidal benzamide derivative developed as a dual inhibitor of 17β-hydroxysteroid dehydrogenase types 1 and 2 (17β-HSD1 and 17β-HSD2) [1]. It belongs to a class of compounds investigated by ElexoPharm GmbH for the treatment of hormone-dependent diseases and osteoporosis by modulating local estradiol (E2) and testosterone levels [2][3]. This compound is characterized by a 3-fluoro-4-methoxybenzamide core linked to a 3,4-dimethoxyphenyl group via a hydroxyethyl spacer, a structure distinct from the bicyclic substituted hydroxyphenylmethanone (BSH) class of 17β-HSD inhibitors [1][2].

Procurement Rationale: Why N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide Cannot Be Replaced by Other 17β-HSD Inhibitors


In the 17β-HSD inhibitor landscape, subtle structural modifications lead to drastic shifts in subtype selectivity, species-specific potency, and ADME profiles, making generic substitution scientifically invalid. For instance, the well-studied BSH class exhibits potent human 17β-HSD1 inhibition but marginal rodent activity, a problem that required targeted fluorination strategies to overcome [1]. N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide features a unique benzamide scaffold with a specific fluoro-methoxy substitution pattern that confers a dual 17β-HSD1/2 inhibitory profile, which is uncommon and therapeutically desirable for conditions like osteoporosis where both enzyme activities are relevant [2][3]. Procuring a close analog lacking this precise substitution pattern risks losing this dual activity, compromising the validity of preclinical models that rely on consistent, well-characterized pharmacology [1].

Quantitative Differentiation Guide for N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide Procurement


Potent Human 17β-HSD1 Inhibition Benchmarking Against Class-Leading BSH Inhibitors

The compound demonstrates potent inhibition of human 17β-HSD1 with an IC50 of 46 nM in a biochemical assay using human placental cytosolic fraction and [3H]-E1 as a substrate [1]. This potency is contextualized by the broader class of fluorinated 17β-HSD1 inhibitors, where a lead compound (Compound 33) achieved an IC50 of 2 nM, representing the most potent inhibitor against the human enzyme reported at the time [2]. While not as potent as this lead, the target compound's value lies in its balanced dual profile, which Compounds like 33, primarily optimized for 17β-HSD1, do not necessarily possess.

17β-HSD1 Estrogen-dependent disease Breast cancer Endometriosis

Unique Cellular 17β-HSD2 Inhibitory Activity Compared to 17β-HSD1-Selective Chemotypes

The compound inhibits 17β-HSD2 in a cellular context (human MDA-MB-231 cells) with an IC50 of 48 nM [1]. This is a critical differentiator from the extensively studied 17β-HSD1-selective inhibitors, which are designed to spare 17β-HSD2 to avoid disrupting the inactivation of estradiol to estrone [2]. The near-equipotent inhibition of both subtypes (46 nM for HSD1 vs 48 nM for HSD2) represents a deliberate dual-target strategy that is distinct from the objectives of the BSH inhibitor class described in the literature [2].

17β-HSD2 Osteoporosis Bone fracture healing Steroid metabolism

Dual 17β-HSD1/2 Inhibitory Profile as a Differentiated Strategy for Targeted Osteoporosis Therapy

The compound's dual inhibitory profile is aligned with ElexoPharm's patent strategy for treating hormone-related diseases where modulating both local estradiol biosynthesis (via 17β-HSD1) and androgen/estrogen inactivation (via 17β-HSD2) is therapeutically beneficial [1]. The ElexoPharm development program explicitly focuses on 'Highly Potent 17β-HSD2 Inhibitors with a Promising Pharmacokinetic Profile for Targeted Osteoporosis Therapy' and 'Orally Active 17β-HSD2 Inhibitors Targeting the Prevention of Osteoporosis', indicating that dual or 17β-HSD2-leaning profiles are a key selection criterion for their candidates [2].

Osteoporosis Bone metabolism Dual inhibitor Endocrine therapy

Benzamide Core Structure as a Distinct Scaffold vs. Bicyclic Substituted Hydroxyphenylmethanones (BSHs)

The compound features a benzamide core linked via a hydroxyethyl spacer to a dimethoxyphenyl ring, which is chemically distinct from the bicyclic substituted hydroxyphenylmethanone (BSH) scaffold that dominates the published 17β-HSD1 inhibitor literature [1]. This structural divergence is significant because BSH compounds, while highly potent, required extensive optimization to overcome their poor rodent activity [2]. The benzamide series represents a separate chemical space with likely different intellectual property, pharmacokinetic, and selectivity profiles, providing an alternative starting point for lead optimization that is not covered by the BSH patent estate [3].

Scaffold hopping Benzamide Intellectual property Chemical series

Optimal Use Cases for Procuring N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide


Pharmacological Tool Compound for Dissecting Dual 17β-HSD1/2 Roles in Steroidogenesis

Its balanced, sub-100 nM potency against both 17β-HSD1 (IC50 = 46 nM) and 17β-HSD2 (IC50 = 48 nM in cells) makes this compound a precise tool for studying the combined effects of blocking both E2 biosynthesis and inactivation in cell-based models of steroid metabolism. Researchers can use it to contrast phenotypes with those observed using highly selective 17β-HSD1 or 17β-HSD2 inhibitors, building a more complete model of local steroid regulation [1][2].

Lead-like Scaffold for Targeted Osteoporosis Therapy Development

The compound's benzamide scaffold and dual inhibitory profile align directly with ElexoPharm's patent strategy for osteoporosis. Its cellular activity on 17β-HSD2 confirms it engages the target in a disease-relevant context. A medicinal chemistry team can use this compound as a starting point for SAR exploration, aiming to improve metabolic stability and oral bioavailability while maintaining the desirable dual activity that is hypothesized to promote bone formation [1][2].

Reference Standard for In Vitro ADME Profiling of Benzamide-Based 17β-HSD Inhibitors

As a well-characterized member of a patented benzamide series, this compound serves as an ideal reference standard for benchmarking the metabolic stability, aqueous solubility, and permeability of new analogs. Its profile can be compared against published data on BSH inhibitors to highlight the advantages of the benzamide class in terms of physicochemical properties. The compound's defined dual 17β-HSD1/2 inhibitory values provide a clear biochemical benchmark for newly synthesized derivatives [1][2].

Estrogen-Dependent Disease (EDD) Research: Comparative Pharmacology Studies

In endometriosis or breast cancer research where 17β-HSD1 is a validated target, this compound provides a dual-inhibitor reference point. Its well-defined inhibitory profile allows researchers to investigate whether adding 17β-HSD2 inhibition (to prevent inactivation of androgens) offers any therapeutic advantage or, conversely, introduces liabilities compared to a 17β-HSD1-selective approach. This comparative pharmacology is essential for target validation and prosecution decisions [1][2].

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.